molecular formula C10H19N5O B1464976 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide CAS No. 1249624-12-1

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide

Cat. No.: B1464976
CAS No.: 1249624-12-1
M. Wt: 225.29 g/mol
InChI Key: QBLRBJWUNJGGBT-UHFFFAOYSA-N
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Description

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide is a useful research compound. Its molecular formula is C10H19N5O and its molecular weight is 225.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Triazole Derivatives in Drug Development

Triazole derivatives are recognized for their diverse biological activities, which make them valuable in the development of new drugs. The structural variability of triazoles allows for the exploration of novel therapeutic agents with potential anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Research has highlighted the importance of triazoles in synthesizing compounds with activity against various neglected diseases and pathogens resistant to current treatments. The development of new chemical entities based on triazole scaffolds is an active area of research, aiming to address emerging health challenges and the continuous need for new medications (Ferreira et al., 2013).

Triazoles in Agriculture and Medicine

Triazoles have found applications beyond pharmaceuticals, including agriculture, where they are used in producing plant protection products such as fungicides, insecticides, and growth regulators. Their role in medicine extends to synthesizing known drugs with antimicrobial and cardioprotective effects. The versatility of triazoles underscores their importance in both protecting crops and treating medical conditions, demonstrating the compound's potential utility across different sectors (Nazarov et al., 2021).

Chemical and Biological Properties

The study of triazole derivatives extends to understanding their physico-chemical properties, synthesis methods, and biological activities. These compounds are involved in various applications, including as additives for fuels, antioxidants, and corrosion inhibitors, highlighting their broad utility in industrial and environmental contexts. The exploration of triazoles' biological effects, such as antimicrobial and antifungal activities, is crucial for developing new therapeutic agents (Parchenko, 2019).

Eco-friendly Synthesis Methods

Recent advances in triazole synthesis emphasize eco-friendly methods, including microwave irradiation and the use of novel, easily recoverable catalysts. These advancements aim to improve the efficiency and sustainability of producing triazole derivatives, making the process more environmentally friendly and applicable to industrial drug synthesis and other areas (de Souza et al., 2019).

Properties

IUPAC Name

2-[4-(aminomethyl)triazol-1-yl]-N-(3-methylbutyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N5O/c1-8(2)3-4-12-10(16)7-15-6-9(5-11)13-14-15/h6,8H,3-5,7,11H2,1-2H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLRBJWUNJGGBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CN1C=C(N=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide
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2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide
Reactant of Route 3
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide
Reactant of Route 4
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide
Reactant of Route 6
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide

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